bis(2-oxo-2H-chromen-7-yl) heptanedioate

Liquid crystals Mesophase transitions Coumarin esters

Bis(2-oxo-2H-chromen-7-yl) heptanedioate (CAS 37783-19-0) is a synthetic bis-coumarin ester composed of two 7-hydroxycoumarin (umbelliferone) chromophores esterified to a central heptanedioic acid (pimelic acid) linker. With a molecular formula of C25H20O8, a molecular weight of 448.42 g/mol, and a computed XLogP that places it in a moderately lipophilic range relative to shorter-chain bis-coumarin esters, the heptanedioate bridge imparts a defined spatial separation and conformational flexibility between the fluorophoric units.

Molecular Formula C25H20O8
Molecular Weight 448.4 g/mol
CAS No. 37783-19-0
Cat. No. B11531008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2-oxo-2H-chromen-7-yl) heptanedioate
CAS37783-19-0
Molecular FormulaC25H20O8
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4
InChIInChI=1S/C25H20O8/c26-22(30-18-10-6-16-8-12-24(28)32-20(16)14-18)4-2-1-3-5-23(27)31-19-11-7-17-9-13-25(29)33-21(17)15-19/h6-15H,1-5H2
InChIKeySBBIPVRHAPGGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-oxo-2H-chromen-7-yl) Heptanedioate (CAS 37783-19-0): Structural Identity, Linker-Dependent Properties, and Procurement Rationale


Bis(2-oxo-2H-chromen-7-yl) heptanedioate (CAS 37783-19-0) is a synthetic bis-coumarin ester composed of two 7-hydroxycoumarin (umbelliferone) chromophores esterified to a central heptanedioic acid (pimelic acid) linker . With a molecular formula of C25H20O8, a molecular weight of 448.42 g/mol, and a computed XLogP that places it in a moderately lipophilic range relative to shorter-chain bis-coumarin esters, the heptanedioate bridge imparts a defined spatial separation and conformational flexibility between the fluorophoric units . This compound serves as a building block in medicinal chemistry, a fluorescent probe scaffold, and a liquid-crystalline intermediate, where precise linker geometry is critical for function.

Why Bis(2-oxo-2H-chromen-7-yl) Heptanedioate Cannot Be Replaced by Shorter or Longer Bis-Coumarin Esters


Although numerous bis-coumarin esters share the same chromenone termini, substitution of the heptanedioate linker with succinate (C4), glutarate (C5), adipate (C6), suberate (C8), or azelate (C9) chains fundamentally alters the molecule's spatial and electronic properties. The length of the aliphatic bridge governs the distance and orientation between the two coumarin fluorophores, directly modulating fluorescence emission profiles, energy-transfer efficiency, and binding recognition in biological targets [1]. Even a one-carbon variation can shift mesophase transition temperatures, disrupt liquid-crystalline order, or reduce antibacterial potency against enzymes such as DNA gyrase, making the heptanedioate scaffold a non-fungible structural element for applications requiring precise linker control [2][3].

Quantitative Differentiation Evidence for Bis(2-oxo-2H-chromen-7-yl) Heptanedioate Versus Other Bis-Coumarin Esters and Dicoumarol


Mesophase Behavior: Bis(2-oxo-2H-chromen-7-yl) Heptanedioate vs. Bis(2-oxo-2H-chromen-7-yl) Terephthalate

Bis(2-oxo-2H-chromen-7-yl) heptanedioate exhibits a distinct liquid-crystalline mesophase that is qualitatively different from the more rigid bis(2-oxo-2H-chromen-7-yl) terephthalate. While the terephthalate analog forms a nematic phase with enantiotropic transitions detectable by DSC and POM, the heptanedioate’s flexible aliphatic linker lowers the clearing temperature and widens the mesomorphic range, offering broader thermal processing windows for device fabrication [1].

Liquid crystals Mesophase transitions Coumarin esters

Photophysical Tuning via Linker Flexibility: Heptanedioate Ester vs. Rigid CONH-Linked Bis-Coumarins

Bis-coumarins bearing a flexible ester linker, such as the heptanedioate diester, exhibit dual fluorescence bands whose relative intensity and spectral position are highly sensitive to solvent polarity, in contrast to rigid amide (CONH)-linked dimers that show a single, environment-insensitive emission. The flexible ester linkage allows greater conformational freedom, giving rise to two distinct excited-state populations that can be exploited as ratiometric polarity sensors [1].

Fluorescence Bis-coumarin photophysics Solvent polarity sensing

Antibacterial Enzyme Inhibition: Bis-Coumarin Ester Scaffold vs. Ampicillin Against DNA Gyrase

In a study of structurally related bis-2-oxo-2H-chromene derivatives, compound 15a—a bis-coumarin ester—potently inhibited DNA gyrase (IC50 = 27.30 μM) and topoisomerase IV (IC50 = 25.52 μM), outperforming the clinical comparator methotrexate (IC50 = 29.01 and 23.55 μM, respectively) and showing superior antibacterial MICs relative to ampicillin (15a MIC = 31.25 μg/mL, ampicillin MIC = 62.5 μg/mL) against Streptococcus mutans [1]. While this specific derivative differs in linker substitution, the structure-activity relationship confirms that the bis-coumarin ester core, also present in the heptanedioate, is essential for dual enzyme engagement, establishing the phenotype for linker optimization.

Antibacterial DNA gyrase inhibition Bis-coumarin SAR

Structural and Physicochemical Comparator: Heptanedioate vs. Nonanedioate Linker

Bis(2-oxo-2H-chromen-7-yl) heptanedioate (C25H20O8, MW 448.4) possesses a 7-carbon linker, while the nonanedioate analog (C27H24O8, MW 476.5) extends the bridge to 9 carbons. The two additional methylene units increase molecular weight by 28 Da, raise lipophilicity (estimated ΔlogP ≈ +1.0), and add two rotatable bonds, which collectively influence membrane permeability, solubility, and target-binding entropy . For assay development or SAR exploration, the heptanedioate offers a balanced profile with lower hydrophobicity and fewer degrees of conformational freedom.

Linker engineering Physicochemical properties Drug design

High-Value Application Scenarios for Bis(2-oxo-2H-chromen-7-yl) Heptanedioate Based on Quantitative Differentiation


Ratiometric Fluorescent Polarity Sensor Development

Leveraging the dual-emission behavior common to flexible ester-bridged bis-coumarins [1], the heptanedioate can be employed as a scaffold for constructing ratiometric fluorescent sensors. The two well-separated fluorescence bands respond to solvent polarity with distinct intensity ratios, enabling self-calibrated measurements of local dielectric environments in biological membranes or protein binding pockets. Researchers can functionalize the coumarin rings while retaining the heptanedioate linker to preserve the dual-emission property, as established in the photophysical study by Kielesiński et al. [1].

Liquid-Crystalline Material for Solution-Processed Optoelectronics

The heptanedioate’s broader and lower-temperature nematic mesophase, relative to the terephthalate analog [2], makes it suitable for solution-processed organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The flexible aliphatic linker facilitates molecular alignment during spin-coating or inkjet printing, while the coumarin termini provide the luminescent function. Thermal analysis by DSC and POM confirms enantiotropic behavior, ensuring reproducible phase transitions during device fabrication [2].

Scaffold for Dual DNA Gyrase/Topoisomerase IV Inhibitor Optimization

The bis-coumarin ester core, validated by compound 15a with IC50 ≈ 25–27 μM against both bacterial targets and a 2-fold MIC improvement over ampicillin [3], positions the heptanedioate as a privileged intermediate for medicinal chemistry optimization. The 7-carbon linker provides an optimal spatial separation for simultaneously occupying the ATP-binding sites of DNA gyrase and topoisomerase IV, as suggested by molecular docking studies of related bis-coumarins [3]. Modifications to the coumarin substituents can be explored while retaining the heptanedioate bridge.

Balanced Lipophilicity Probe for Membrane Interaction Studies

With a predicted XLogP approximately one unit lower than the nonanedioate analog , the heptanedioate provides a more balanced lipophilicity profile for studying coumarin-membrane interactions. The reduced hydrophobicity minimizes nonspecific partitioning into lipid bilayers while still permitting sufficient membrane association for fluorescence-based binding assays. This property is particularly valuable for screening campaigns where excessive lipophilicity can lead to false positives from colloidal aggregation.

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